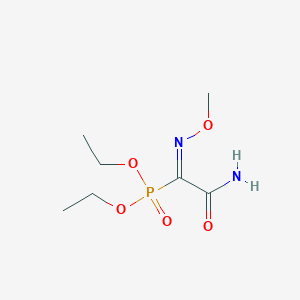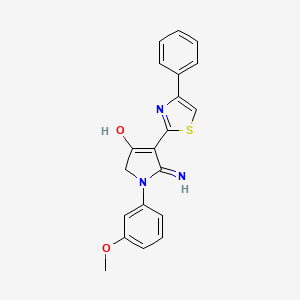![molecular formula C19H26N2OS B6051784 2-[4-(2-phenylethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6051784.png)
2-[4-(2-phenylethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-phenylethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol, commonly known as PTE, is a chemical compound that has been extensively studied for its potential therapeutic applications. PTE belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological activities. In
Scientific Research Applications
PTE has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its use as an antidepressant. PTE has been found to exhibit significant antidepressant-like effects in animal models of depression. It has also been shown to improve cognitive function and memory in animal studies. PTE has also been tested for its potential use in the treatment of neuropathic pain and has been found to exhibit significant analgesic effects.
Mechanism of Action
The exact mechanism of action of PTE is not fully understood. However, it has been suggested that PTE may act by modulating the levels of neurotransmitters such as serotonin, dopamine, and noradrenaline in the brain. PTE has also been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
PTE has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons in the brain. PTE has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. In addition, PTE has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the major advantages of PTE is its high purity and stability, which makes it suitable for use in pharmacological studies. PTE has also been found to exhibit low toxicity, which is an important consideration when testing potential therapeutic agents. However, one of the limitations of PTE is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of PTE. One area of research is the development of more efficient synthesis methods to obtain higher yields and purity. Another area of research is the investigation of the potential use of PTE in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to elucidate the exact mechanism of action of PTE and to identify potential targets for its therapeutic effects.
Conclusion:
In conclusion, PTE is a promising compound that has been extensively studied for its potential therapeutic applications. The synthesis of PTE has been optimized to obtain high yields and purity, making it suitable for further pharmacological studies. PTE has been found to exhibit a range of pharmacological activities, including antidepressant-like effects, analgesic effects, and antioxidant and anti-inflammatory properties. While there are some limitations to the use of PTE in experimental settings, there are several future directions for the study of this compound.
Synthesis Methods
The synthesis of PTE involves the reaction of 1-(3-thienylmethyl)-4-(2-bromoethyl)piperazine with 2-phenylethanol in the presence of a base. The reaction proceeds through the substitution of the bromine atom with the hydroxyl group of 2-phenylethanol, resulting in the formation of PTE. The synthesis of PTE has been optimized to obtain high yields and purity, making it suitable for further pharmacological studies.
properties
IUPAC Name |
2-[4-(2-phenylethyl)-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS/c22-12-7-19-15-20(9-6-17-4-2-1-3-5-17)10-11-21(19)14-18-8-13-23-16-18/h1-5,8,13,16,19,22H,6-7,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSRMSRSQOXREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CCC2=CC=CC=C2)CCO)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-1-phenylmethanesulfonamide](/img/structure/B6051703.png)
![1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine](/img/structure/B6051716.png)
![2-isopropyl-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6051723.png)
![N-(3,5-dimethylphenyl)-3,4-dimethoxy-N-{2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B6051738.png)


![1-(2-chlorobenzyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6051765.png)

![2-[benzyl(1-pyrenylmethyl)amino]ethanol](/img/structure/B6051774.png)
![2-methoxy-4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6051777.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B6051788.png)

![ethyl 1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6051803.png)
